![molecular formula C20H31N3O3S B14931190 N-cycloheptyl-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B14931190.png)
N-cycloheptyl-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-CYCLOHEPTYL-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE is a complex organic compound with a molecular formula of C22H34N2O3S. This compound is known for its unique structure, which includes a cycloheptyl group, a piperazine ring, and a sulfonyl group attached to a methylphenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the Sulfonyl Group: The piperazine intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Attachment of the Cycloheptyl Group: The final step involves the reaction of the sulfonylated piperazine with cycloheptyl bromide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N-CYCLOHEPTYL-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-CYCLOHEPTYL-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonyl derivatives.
科学的研究の応用
N-CYCLOHEPTYL-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-CYCLOHEPTYL-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cell surface receptors, leading to changes in cellular signaling pathways.
Affect Gene Expression: Influence the expression of specific genes involved in various biological processes.
類似化合物との比較
N-CYCLOHEPTYL-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE can be compared with other similar compounds, such as:
N-CYCLOHEXYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-CYCLOHEPTYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ACETAMIDE: Similar structure but with an amino group instead of a piperazine ring.
N-CYCLOHEPTYL-2-{[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.
These comparisons highlight the uniqueness of N-CYCLOHEPTYL-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE in terms of its specific chemical structure and resulting properties.
特性
分子式 |
C20H31N3O3S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
N-cycloheptyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H31N3O3S/c1-17-8-10-19(11-9-17)27(25,26)23-14-12-22(13-15-23)16-20(24)21-18-6-4-2-3-5-7-18/h8-11,18H,2-7,12-16H2,1H3,(H,21,24) |
InChIキー |
JOWUKONJQASWFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


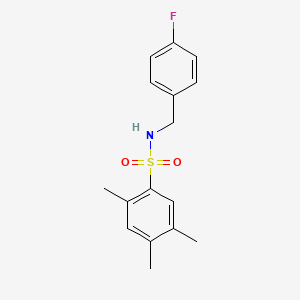
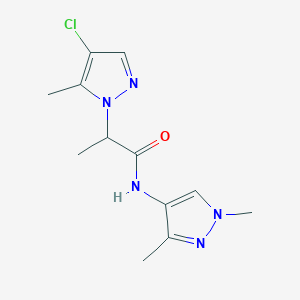
![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid](/img/structure/B14931124.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B14931128.png)
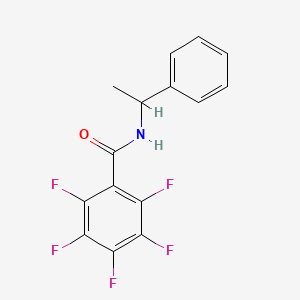
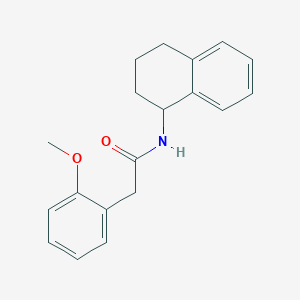
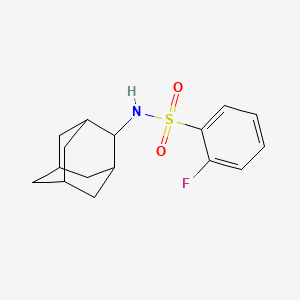
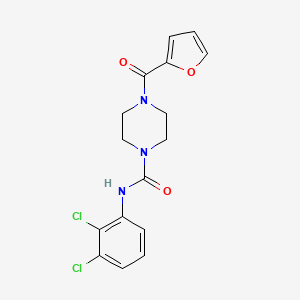
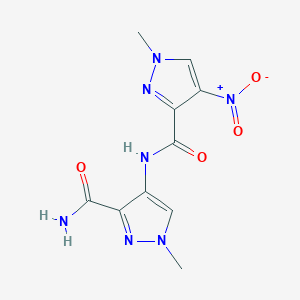

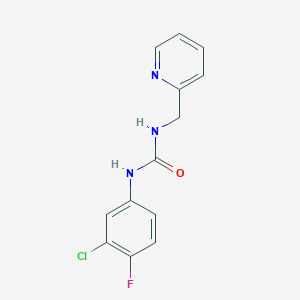
![(3,5-Dimethyl-1,2-oxazol-4-yl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B14931197.png)
![N-(3-chlorophenyl)-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14931201.png)

